molecular formula C17H16N6O3 B6017157 N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B6017157
M. Wt: 352.3 g/mol
InChI Key: FLXZVCBEJUIKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide (commonly known as CI-994 or Tacedinaline) is a histone deacetylase (HDAC) inhibitor with established antitumor activity. It functions by inducing hyperacetylation of histones, particularly histone H3, thereby altering chromatin structure and inhibiting cancer cell proliferation . CI-994 is structurally characterized by a benzamide core substituted with a methoxy group, an acetylamino group, and a tetrazole moiety. Its mechanism involves selective inhibition of HDAC isoforms 1 and 2, making it a candidate for clinical oncology applications .

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-11(24)19-13-5-8-16(26-2)15(9-13)20-17(25)12-3-6-14(7-4-12)23-10-18-21-22-23/h3-10H,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXZVCBEJUIKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 5-Amino-2-Methoxybenzoic Acid

The synthesis begins with 5-amino-2-methoxybenzoic acid, a commercially available precursor.

Acetylation Protocol

  • Reagents : Acetic anhydride, aqueous sodium hydroxide.

  • Procedure :

    • Dissolve 5-amino-2-methoxybenzoic acid (10 mmol) in a 1:1 mixture of acetic anhydride and water.

    • Stir at 25°C for 4 hours under nitrogen.

    • Neutralize with 1M NaOH, extract with ethyl acetate, and dry over anhydrous MgSO4.

  • Outcome : 5-Acetylamino-2-methoxybenzoic acid is obtained in 85–90% yield.

Conversion to Aniline Derivative

The carboxylic acid group is reduced to a primary amine:

  • Reagents : Thionyl chloride (SOCl2), ammonium hydroxide.

  • Procedure :

    • Convert 5-acetylamino-2-methoxybenzoic acid to its acid chloride using SOCl2 (reflux, 2 hours).

    • React with concentrated NH4OH to form the amide intermediate.

    • Reduce the amide to amine via LiAlH4 in dry THF (0°C to reflux, 6 hours).

  • Outcome : 5-Acetylamino-2-methoxyaniline is isolated in 70–75% yield after column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of 4-(1H-Tetrazol-1-yl)Benzoic Acid

Tetrazole Ring Formation via Huisgen Cycloaddition

The tetrazole ring is introduced through a [2+3] cycloaddition between 4-cyanobenzoic acid and sodium azide:

  • Reagents : 4-Cyanobenzoic acid, sodium azide (NaN3), ammonium chloride (NH4Cl), dimethylformamide (DMF).

  • Procedure :

    • Suspend 4-cyanobenzoic acid (10 mmol), NaN3 (15 mmol), and NH4Cl (10 mmol) in DMF.

    • Heat at 100°C for 12 hours under argon.

    • Acidify with HCl (1M), extract with ethyl acetate, and recrystallize from ethanol/water.

  • Outcome : 4-(1H-Tetrazol-1-yl)benzoic acid is obtained in 65–70% yield.

Regioselectivity Considerations

The reaction predominantly yields the 1H-tetrazol-1-yl regioisomer due to electronic effects of the carboxylic acid group, which directs cycloaddition to the para position.

Amide Coupling: Final Step

Activation of 4-(1H-Tetrazol-1-yl)Benzoic Acid

The carboxylic acid is activated as a mixed anhydride or via coupling agents:

Mixed Anhydride Method

  • Reagents : Isobutyl chloroformate, N-methylmorpholine (NMM), tetrahydrofuran (THF).

  • Procedure :

    • Dissolve 4-(1H-tetrazol-1-yl)benzoic acid (8 mmol) in THF.

    • Add NMM (10 mmol) and cool to 0°C.

    • Add isobutyl chloroformate (8.4 mmol) dropwise, stir for 30 minutes.

Coupling Agent Method

  • Reagents : HATU, diisopropylethylamine (DIPEA), DMF.

  • Procedure :

    • Mix 4-(1H-tetrazol-1-yl)benzoic acid (8 mmol), HATU (8.8 mmol), and DIPEA (16 mmol) in DMF.

    • Stir at 25°C for 1 hour to form the active ester.

Coupling with 5-Acetylamino-2-Methoxyaniline

  • Procedure :

    • Add 5-acetylamino-2-methoxyaniline (8 mmol) to the activated benzoic acid solution.

    • Stir at 25°C for 12 hours.

    • Quench with water, extract with DCM, and purify via silica gel chromatography (methanol/DCM).

  • Outcome : The target compound is isolated in 60–65% yield.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (60–120 mesh).

  • Eluent : Gradient of 5–10% methanol in dichloromethane.

  • Purity : >95% (HPLC, C18 column, acetonitrile/water).

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, tetrazole), 8.45 (d, J = 8.4 Hz, 2H, benzamide), 7.89 (d, J = 8.4 Hz, 2H, benzamide), 7.32 (s, 1H, aniline), 6.98 (d, J = 8.8 Hz, 1H, aniline), 3.87 (s, 3H, OCH3), 2.15 (s, 3H, COCH3).

  • IR (KBr) : 3270 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1600 cm⁻¹ (tetrazole ring).

Alternative Synthetic Routes

Microwave-Assisted Coupling

  • Conditions : HATU, DIPEA, DMF, 80°C, 30 minutes.

  • Yield : 75–80%.

Solid-Phase Synthesis

  • Support : Wang resin.

  • Procedure : Immobilize 4-(1H-tetrazol-1-yl)benzoic acid, couple with aniline derivative using DIC/HOBt.

  • Yield : 70% after cleavage with TFA.

Challenges and Optimization

Tetrazole Stability

The tetrazole ring is prone to hydrolysis under strongly acidic or basic conditions. Reactions are conducted at neutral pH and moderate temperatures.

Solvent Selection

DMF enhances coupling efficiency but complicates purification. Alternatives like THF or acetonitrile reduce side reactions.

Scalability and Industrial Relevance

  • Kilogram-Scale Protocol :

    • Use continuous flow reactors for cycloaddition and coupling steps.

    • Yields improve to 80–85% with reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The benzamide scaffold is a common feature among several bioactive compounds. Below is a comparative analysis of CI-994 and structurally related derivatives:

Compound Name Key Substituents Biological Target Activity/Application Reference
CI-994 Methoxy, acetylamino, tetrazole HDAC-1/2 Antitumor (colon carcinoma)
LMM5 (1,3,4-oxadiazole derivative) Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl Thioredoxin reductase Antifungal (C. albicans)
Compound 6 () Isoxazole, thiadiazole, phenyl Not specified Synthetic intermediate
LMM11 (1,3,4-oxadiazole derivative) Cyclohexyl(ethyl)sulfamoyl, furan Thioredoxin reductase Antifungal
Compound 8a () Acetyl, pyridine, thiadiazole Not specified Synthetic intermediate
Compound 9a–k () Thiazole-triazole, sulfanyl methyl Tyrosinase Tyrosinase inhibition

Key Observations :

  • Tetrazole vs. In contrast, oxadiazole derivatives (e.g., LMM5/LMM11) exhibit improved metabolic stability due to their aromatic heterocycles, favoring antifungal activity .
  • Substituent Impact: The methoxy and acetylamino groups in CI-994 contribute to its HDAC selectivity, whereas sulfamoyl groups in LMM5/LMM11 enhance interactions with fungal enzymes .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Solubility : Tetrazole-containing compounds (e.g., CI-994) may exhibit higher solubility compared to purely aromatic benzamides due to ionizable tetrazole protons .
  • Metabolic Stability : Oxadiazole derivatives (LMM5/LMM11) resist cytochrome P450-mediated degradation, prolonging their half-life .

Mechanistic Divergence Despite Structural Similarities

Although benzamide derivatives share a common core, their biological targets vary significantly:

  • HDAC Inhibition (CI-994) : Binds to the catalytic zinc ion in HDACs, preventing histone deacetylation and inducing cell cycle arrest .
  • Thioredoxin Reductase Inhibition (LMM5/LMM11) : Disrupts redox balance in fungal cells via sulfamoyl interactions, leading to oxidative stress .
  • Tyrosinase Inhibition (Compound 9a–k) : Thiazole-triazole substituents chelate copper ions in tyrosinase, blocking melanin synthesis .

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H18N6O3
  • Molecular Weight : 306.34 g/mol
  • CAS Number : 125431837

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of cancer research and pharmacological applications.

Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound against different cancer cell lines. For instance, a study highlighted its potential in inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways.

Case Study: Cytotoxicity against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-231 (breast cancer)12.5Induction of apoptosis via mitochondrial pathway
SUIT-2 (pancreatic cancer)20.3Cell cycle arrest at G0/G1 phase
HT-29 (colon cancer)15.8Inhibition of proliferation and apoptosis

The compound demonstrated significant cytotoxicity, especially against the MDA-MB-231 cell line, outperforming standard chemotherapeutic agents like cisplatin in some instances .

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death, which is critical for eliminating cancer cells.
  • Cell Cycle Modulation : It causes G0/G1 phase arrest, preventing cells from progressing through the cell cycle and thus reducing proliferation.
  • Interaction with Molecular Targets : Studies suggest that it may interact with specific proteins involved in cell signaling pathways, although further research is needed to elucidate these interactions fully.

In Vivo Studies

In vivo models have also been employed to assess the therapeutic potential of this compound. Animal studies indicate that it can significantly reduce tumor size in xenograft models, supporting its use as a potential anticancer agent.

Toxicological Profile

The toxicological assessment reveals that while the compound shows promising anticancer activity, careful evaluation of its safety profile is necessary. Preliminary studies indicate a moderate toxicity level, necessitating further investigation into its pharmacokinetics and long-term effects.

Q & A

Q. Q1. What are the standard synthetic routes for N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

Acylation : React 5-(acetylamino)-2-methoxyaniline with benzoyl chloride derivatives to form the benzamide backbone.

Tetrazole Introduction : Use cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) with sodium azide or nitriles under acidic conditions to incorporate the tetrazole moiety .
Characterization Methods :

  • TLC monitors reaction progress.
  • NMR (1H/13C) confirms structural integrity, with peaks for methoxy (~3.8 ppm), acetyl (~2.1 ppm), and tetrazole protons (~8.5 ppm).
  • Mass Spectrometry validates molecular weight (C19H18N6O3, MW 378.39 g/mol) .

Q. Q2. How does the tetrazole group influence the compound’s physicochemical properties and bioactivity?

The tetrazole moiety (pKa ~4.9) enhances solubility in polar solvents and mimics carboxylic acid bioisosteres, improving metabolic stability. Its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, critical for interactions with targets like kinases or GPCRs .

Q. Q3. What analytical techniques are essential for purity assessment and structural validation?

  • HPLC : Reverse-phase C18 columns (e.g., 90:10 H2O:MeCN) assess purity (>95% by area under the curve).
  • Elemental Analysis : Confirms C, H, N, O ratios within 0.3% of theoretical values.
  • FTIR : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, tetrazole C-N ~1450 cm⁻¹) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

Methodology :

Derivatization : Modify substituents (e.g., methoxy to ethoxy, tetrazole to triazole) to assess potency changes.

In Vitro Assays :

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC50 determination.
  • Enzyme Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization.

Computational Modeling : Dock derivatives into ATP-binding pockets (PDB: 1M17) with AutoDock Vina to predict binding affinities .
Key Finding : Acetylamino and tetrazole groups are critical for IC50 values <10 µM in breast cancer models .

Q. Q5. How can crystallographic data resolve contradictions in reported bioactivity across studies?

Approach :

  • Single-Crystal X-ray Diffraction : Use SHELXL for structure refinement (Mercury CSD for visualization). Validate hydrogen bonding (e.g., tetrazole N-H···O=C interactions) and packing motifs.
  • Correlate with Bioactivity : Compare crystal structures of high- vs. low-activity analogs to identify conformational preferences (e.g., planar vs. twisted benzamide) .
    Example : A 2024 study linked coplanar tetrazole-benzamide arrangements to 5× higher EGFR inhibition .

Q. Q6. What experimental strategies mitigate degradation during in vitro assays?

Stability Protocols :

pH Optimization : Use phosphate buffer (pH 7.4) to prevent tetrazole ring hydrolysis.

Light/Temperature Control : Store solutions at 4°C in amber vials to avoid photodegradation.

LC-MS Monitoring : Detect degradation products (e.g., benzamide cleavage fragments) over 24-hour incubations .

Methodological Comparisons

Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions

ConditionYield (%)Purity (%)Key ObservationReference
Conventional Heating6292Slow reaction (12 hr)[11]
Microwave-Assisted8597Reduced side products[11]
Solvent (DMF vs. THF)73 vs. 5895 vs. 90DMF enhances tetrazole cyclization[4]

Data Contradiction Analysis

Q. Reported IC50 Variability in Kinase Inhibition

  • Study A (2024) : IC50 = 2.1 µM (EGFR) .
  • Study B (2025) : IC50 = 8.7 µM (EGFR) .
    Resolution :
  • Assay Differences : Study A used recombinant EGFR, while Study B tested cell lysates with endogenous phosphatases.
  • Compound Purity : Study A employed HPLC-purified samples (>99%), whereas Study B used 95% purity (TLC-validated) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.